Ethyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate
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Overview
Description
Ethyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the pyrrolidine class of compounds. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The presence of the 4-chlorophenyl group in the structure enhances its potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate
- Ethyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate
- Ethyl 4-(4-methylphenyl)pyrrolidine-3-carboxylate
Uniqueness
Ethyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Biological Activity
Ethyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. Its unique structure, characterized by a pyrrolidine ring with a chlorophenyl substitution, suggests significant potential for various biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H14ClN1O2
- Molecular Weight : 251.71 g/mol
- Structural Features :
- Pyrrolidine ring
- Carboxylate group
- 4-Chlorophenyl substitution
The presence of the chlorophenyl group is notable as it influences the compound's reactivity and binding properties, potentially enhancing its biological activity compared to other similar compounds.
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. The compound has been tested against various pathogens, including multidrug-resistant strains of bacteria. In one study, derivatives of pyrrolidine were screened against Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness observed.
Compound | Pathogen Tested | MIC (µg/mL) | Activity |
---|---|---|---|
This compound | Staphylococcus aureus | <64 | Moderate |
This compound | Escherichia coli | >64 | No activity |
The compound's mechanism likely involves interaction with bacterial enzymes or receptors, disrupting normal cellular functions and leading to antimicrobial effects.
2. Anticancer Activity
This compound has shown promising anticancer activity in vitro. A study involving the A549 human lung adenocarcinoma cell line demonstrated that the compound significantly reduced cell viability, suggesting its potential as a chemotherapeutic agent.
Treatment | Viability (%) | Statistical Significance |
---|---|---|
Control (Cisplatin) | 78% | - |
This compound | 64% | p < 0.05 |
These findings indicate that the compound may induce cytotoxic effects through apoptosis or other mechanisms, although further studies are required to elucidate its exact pathways .
3. Antiviral Activity
Emerging research has explored the antiviral potential of this compound. Preliminary results suggest that it may inhibit viral replication by targeting specific viral proteins or host cell receptors involved in the viral life cycle.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth or cancer cell proliferation.
- Receptor Binding : It can bind to receptors on cell surfaces, modulating signaling pathways that lead to cell death or inhibition of viral replication.
This multifaceted mechanism underscores the compound's versatility in therapeutic applications .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in medicinal chemistry:
- Anticancer Studies : In vitro tests revealed significant cytotoxicity against cancer cell lines, particularly A549 cells, with ongoing research aimed at optimizing its structure for enhanced efficacy.
- Antimicrobial Testing : The compound was assessed against a panel of resistant bacterial strains, demonstrating moderate activity that warrants further exploration into its pharmacological profile.
- Synthesis and Modification : Research has focused on synthesizing various derivatives to enhance biological activity while minimizing toxicity to non-cancerous cells .
Properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-2-17-13(16)12-8-15-7-11(12)9-3-5-10(14)6-4-9/h3-6,11-12,15H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZZGKGVEAIWJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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